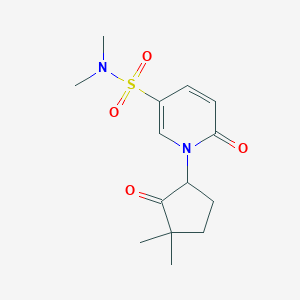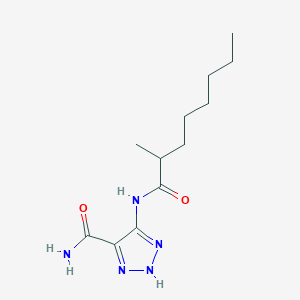![molecular formula C17H18ClNO2S B7429597 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine is not fully understood. However, it is believed to act as a chelating ligand, binding to metal ions and facilitating their transfer in metal-catalyzed reactions. It has also been suggested that it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good stability under various conditions. It has been found to be an effective ligand in metal-catalyzed reactions and has shown promising results as an anti-cancer agent in vitro. However, further studies are needed to determine its efficacy and safety in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine in lab experiments include its effectiveness as a ligand in metal-catalyzed reactions and its potential as an anti-cancer agent. Its low toxicity and good stability make it a suitable compound for use in various experimental settings. However, its synthesis method is complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine. One area of research is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Another area of research is the investigation of its potential as an anti-cancer agent in vivo. Additionally, further studies are needed to determine its efficacy and safety in other applications, such as in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Síntesis
The synthesis of 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine involves a series of chemical reactions. The starting material is 2-chloro-6-hydroxypyridine, which is reacted with 1-(2,3-dihydro-1H-inden-5-yl)ethanone to form 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]pyridine. This intermediate is then reacted with sulfonyl chloride and sodium hydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been found to be an effective ligand in palladium-catalyzed cross-coupling reactions and other metal-catalyzed reactions. It has also been studied for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12(14-9-8-13-4-2-5-15(13)10-14)22(20,21)11-16-6-3-7-17(18)19-16/h3,6-10,12H,2,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLRYZJLKZWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)S(=O)(=O)CC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[3-[(6-methoxypyrazine-2-carbonyl)amino]phenyl]propanoate](/img/structure/B7429517.png)
![1-[3-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)ethane-1,2-dione](/img/structure/B7429520.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
